molecular formula C9H6N4O B3362208 [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one CAS No. 96101-21-2

[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one

Cat. No. B3362208
CAS RN: 96101-21-2
M. Wt: 186.17 g/mol
InChI Key: RNZGMTIWSOQPSO-UHFFFAOYSA-N
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Description

“[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one” is a bicyclic compound containing bridgehead nitrogen atoms in its structure . It is of both theoretical and practical interest . It appears as a white crystalline powder .


Synthesis Analysis

The synthesis of “[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one” involves several steps . The process begins with the treatment of 2-chlorobenzimidazole with cyanogen bromide in the presence of Et3N at low temperature, which gives the N-cyano derivative . This derivative is then introduced in the reaction with hydrazine hydrate or phenylhydrazine in EtOH solution at 0-5°C in the presence of Et3N . The reaction leads to the formation of the desired compound .


Molecular Structure Analysis

The structures of the compounds were determined using 1H and 13C NMR spectroscopy . In the case of “[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one”, the structure was additionally confirmed using COSY and 13C HSQC 2D NMR experiments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one” include intramolecular cyclization . The high mobility of the chlorine atom allows for its intramolecular cyclization without the need for Et3N, leading to a six-membered heterocycle .


Physical And Chemical Properties Analysis

“[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one” is a white crystalline powder . More detailed physical and chemical properties are not available in the current resources.

properties

IUPAC Name

2H-[1,2,4]triazino[4,5-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-9-12-10-5-8-11-6-3-1-2-4-7(6)13(8)9/h1-5H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZGMTIWSOQPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541180
Record name [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one

CAS RN

96101-21-2
Record name [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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